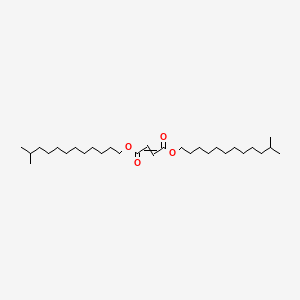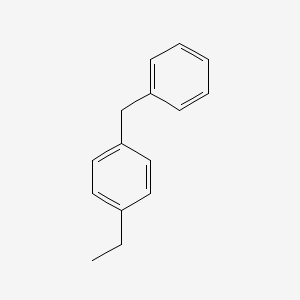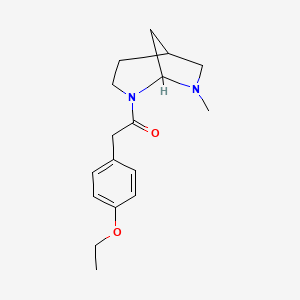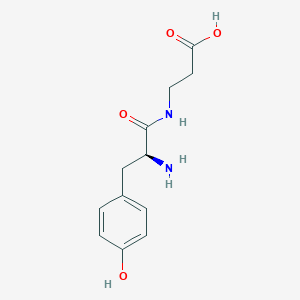![molecular formula C32H28CoLi2N8O10S2 B13766685 dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) CAS No. 67906-22-3](/img/structure/B13766685.png)
dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) is a complex compound that combines multiple functional groups and metal ions. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of cobalt(2+) and the azo group in its structure suggests that it may have interesting chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) typically involves the following steps:
Formation of the azo compound: The azo compound is synthesized by diazotization of aniline followed by coupling with 1,3-dioxobutan-2-one.
Complexation with cobalt(2+): The azo compound is then reacted with cobalt(2+) salts under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale diazotization and coupling reactions, followed by purification and complexation with cobalt(2+) salts. The exact conditions, such as temperature, pH, and solvents, would be optimized for maximum yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The phenolate and sulfonyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Conditions for substitution reactions would depend on the specific functional groups involved.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Various substituted phenolate and sulfonyl derivatives.
科学研究应用
Chemistry
Catalysis: The cobalt(2+) center can act as a catalyst in various organic reactions.
Coordination Chemistry: The compound can be used to study coordination complexes and their properties.
Biology
Biological Probes: The azo group can be used as a probe in biological systems to study enzyme activities and other biochemical processes.
Medicine
Drug Development:
Industry
Dyes and Pigments: The azo group makes it suitable for use in dyes and pigments.
Material Science:
作用机制
The mechanism of action of dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) involves its interaction with molecular targets through its functional groups. The cobalt(2+) center can coordinate with various ligands, while the azo group can participate in redox reactions. These interactions can affect biochemical pathways and processes, making the compound useful in various applications.
相似化合物的比较
Similar Compounds
Azo Compounds: Similar to other azo compounds, it can undergo redox reactions and be used in dyes.
Cobalt Complexes: Shares properties with other cobalt complexes, such as catalytic activity.
Uniqueness
Combination of Functional Groups: The unique combination of azo, phenolate, sulfonyl, and cobalt(2+) makes it distinct from other compounds.
Versatility: Its ability to participate in various chemical reactions and applications sets it apart from simpler compounds.
Conclusion
Dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) is a versatile compound with potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and development.
属性
CAS 编号 |
67906-22-3 |
|---|---|
分子式 |
C32H28CoLi2N8O10S2 |
分子量 |
821.6 g/mol |
IUPAC 名称 |
dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) |
InChI |
InChI=1S/2C16H16N4O5S.Co.2Li/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;;/h2*2-9,15H,1H3,(H4,17,18,20,22,23,24,25);;;/q;;+2;2*+1/p-4 |
InChI 键 |
XJZRPPBVZJTGKI-UHFFFAOYSA-J |
规范 SMILES |
[Li+].[Li+].CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-].CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-].[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)




![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
